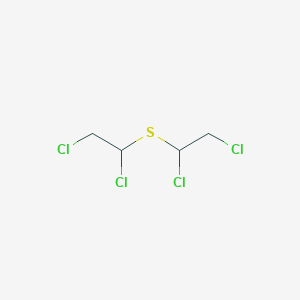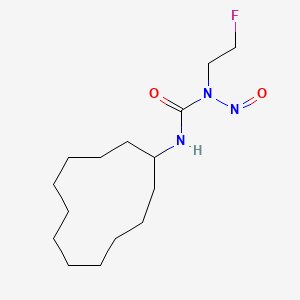
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-: is a specialized organic compound characterized by the presence of a cyclododecyl group, a fluoroethyl group, and a nitroso group attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- typically involves the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with nitrosyl chloride or a similar nitrosating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclododecyl and fluoroethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, 1-cyclododecyl-3-(2-chloroethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-bromoethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-iodoethyl)-3-nitroso-
Uniqueness
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
33024-43-0 |
|---|---|
Molekularformel |
C15H28FN3O2 |
Molekulargewicht |
301.40 g/mol |
IUPAC-Name |
3-cyclododecyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C15H28FN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
InChI-Schlüssel |
QWCNUVGJRHARHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCF)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


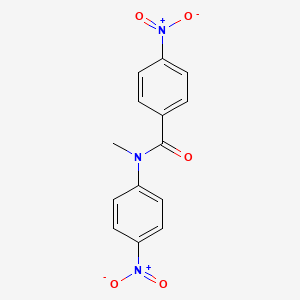
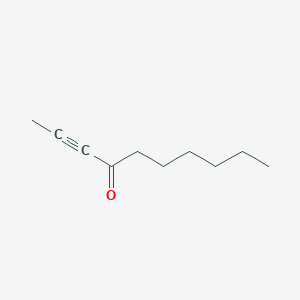

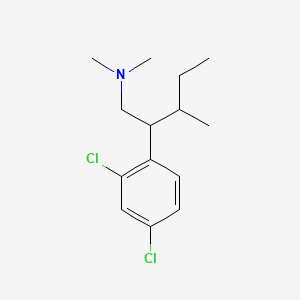
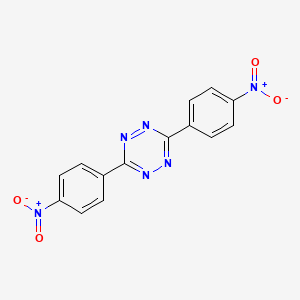
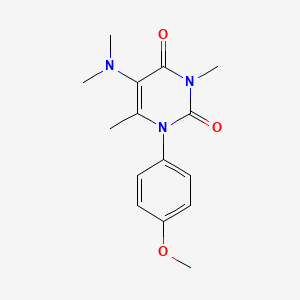
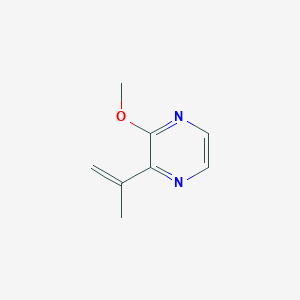
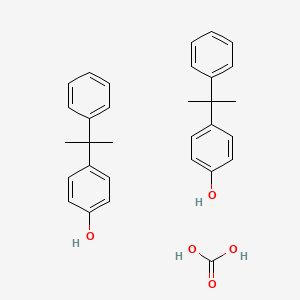

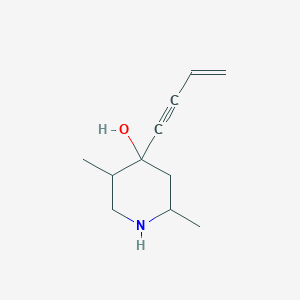

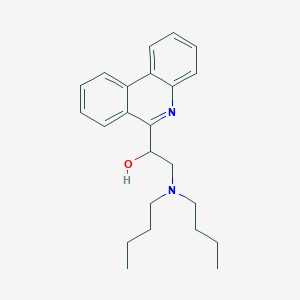
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
